molecular formula C9H8FN B13558503 (4-Ethynyl-2-fluorophenyl)methanamine

(4-Ethynyl-2-fluorophenyl)methanamine

Cat. No.: B13558503
M. Wt: 149.16 g/mol
InChI Key: WMWMWWDYAROQBE-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-fluorophenyl)methanamine is an organic compound with the molecular formula C9H8FN. It is a derivative of benzylamine, where the benzene ring is substituted with an ethynyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize (4-Ethynyl-2-fluorophenyl)methanamine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. In this case, the starting materials would be 4-ethynyl-2-fluorophenylboronic acid and a suitable aryl halide .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-fluorophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethynyl-2-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluorophenyl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethynyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethynyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

(4-ethynyl-2-fluorophenyl)methanamine

InChI

InChI=1S/C9H8FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H,6,11H2

InChI Key

WMWMWWDYAROQBE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)CN)F

Origin of Product

United States

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